molecular formula C15H17N3O5S2 B2722469 2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide CAS No. 890611-28-6

2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2722469
CAS No.: 890611-28-6
M. Wt: 383.44
InChI Key: YMTGKCPGIDQYIZ-UHFFFAOYSA-N
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Description

2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group, a morpholinylsulfonyl group, and a thiazolyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The synthetic route may include:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Morpholinylsulfonyl Group: This step involves the sulfonylation of the benzamide core with morpholine and a sulfonyl chloride.

    Incorporation of the Thiazolyl Group: The thiazolyl group can be introduced through a cyclization reaction involving a thioamide and a halogenated precursor.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or morpholinylsulfonyl groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions).

Scientific Research Applications

2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring, for example, is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity to its targets, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds to 2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide include other benzamide derivatives with different substituents. For example:

    This compound: This compound features a thiazole ring, which is unique compared to other benzamide derivatives.

    This compound: This compound has a morpholinylsulfonyl group, which distinguishes it from other benzamides with different sulfonyl groups.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c1-22-13-3-2-11(25(20,21)18-5-7-23-8-6-18)10-12(13)14(19)17-15-16-4-9-24-15/h2-4,9-10H,5-8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTGKCPGIDQYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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